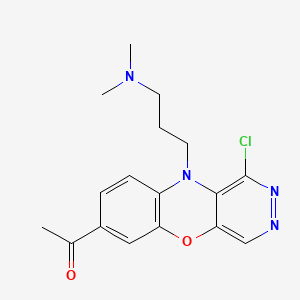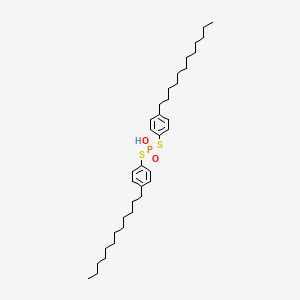
Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate: is an organosulfur compound characterized by the presence of a thiol group attached to a benzene ring, which is further substituted with a dodecyl chain and a hydrogen phosphorodithioate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate typically involves the reaction of 4-dodecylbenzenethiol with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds as follows:
-
Preparation of 4-dodecylbenzenethiol:
- 4-dodecylbenzenethiol can be synthesized by the reaction of 4-dodecylbenzene with sulfur and a reducing agent such as hydrogen sulfide (H2S) or sodium sulfide (Na2S).
- The reaction is typically carried out in an inert atmosphere to prevent oxidation.
-
Formation of this compound:
- The synthesized 4-dodecylbenzenethiol is then reacted with phosphorus pentasulfide (P2S5) in an appropriate solvent such as toluene or xylene.
- The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity.
- Implementation of safety measures to handle reactive chemicals and prevent contamination.
化学反応の分析
Types of Reactions: Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate undergoes various chemical reactions, including:
-
Oxidation:
- The thiol group can be oxidized to form disulfides or sulfonic acids.
- Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction:
- The compound can be reduced to form the corresponding thiol or phosphorodithioate derivatives.
- Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
-
Substitution:
- The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
- Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are typically employed.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
- Reduction: Lithium aluminum hydride (LiAlH4).
- Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed:
- Oxidation: Disulfides, sulfonic acids.
- Reduction: Thiol, phosphorodithioate derivatives.
- Substitution: Nitro, sulfonic, and halogenated derivatives.
科学的研究の応用
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in the synthesis of organosulfur compounds with potential applications in material science.
Biology:
- Investigated for its potential as an antioxidant due to the presence of the thiol group.
- Studied for its interactions with biological macromolecules such as proteins and enzymes.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
- Investigated for its role in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry:
- Utilized as an additive in lubricants and greases to enhance their performance and stability.
- Employed in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
Molecular Targets and Pathways:
- The thiol group in Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate can interact with reactive oxygen species (ROS) and free radicals, neutralizing them and preventing oxidative damage.
- The compound can form stable complexes with metal ions, which may influence various biochemical pathways and processes.
Mechanism:
- The antioxidant activity is primarily attributed to the thiol group, which can donate electrons to neutralize ROS.
- The formation of metal complexes can modulate the activity of metalloenzymes and other metal-dependent biological processes.
類似化合物との比較
- Benzenethiol
- 4-dodecylbenzenethiol
- Hydrogen phosphorodithioate derivatives
Comparison:
- Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate is unique due to the presence of both the dodecyl chain and the hydrogen phosphorodithioate group, which impart specific chemical properties and potential applications.
- Compared to Benzenethiol, the addition of the dodecyl chain increases hydrophobicity and potential interactions with lipid membranes.
- The hydrogen phosphorodithioate group enhances the compound’s ability to form stable complexes with metal ions, distinguishing it from other thiol derivatives.
特性
CAS番号 |
65045-84-3 |
|---|---|
分子式 |
C36H59O2PS2 |
分子量 |
619.0 g/mol |
IUPAC名 |
bis[(4-dodecylphenyl)sulfanyl]phosphinic acid |
InChI |
InChI=1S/C36H59O2PS2/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)40-39(37,38)41-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3,(H,37,38) |
InChIキー |
CRVGAVBEWLIJPI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)SP(=O)(O)SC2=CC=C(C=C2)CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


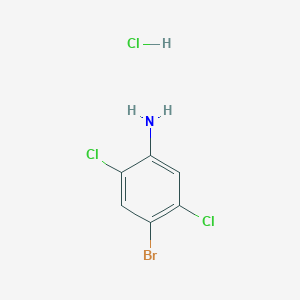
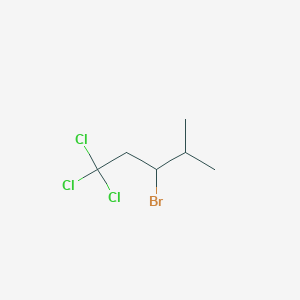
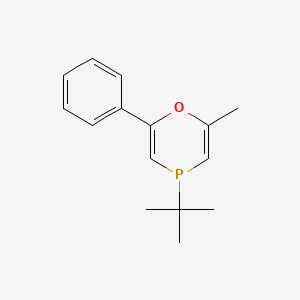
![5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14484643.png)

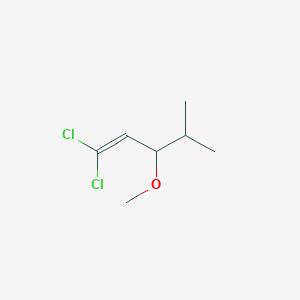


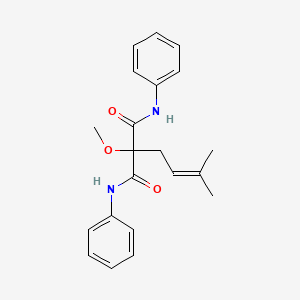
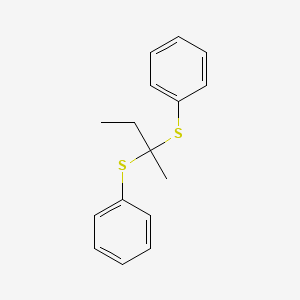
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
![{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene](/img/structure/B14484713.png)
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
